![molecular formula C17H11Cl2F3N4O2 B2508772 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-27-9](/img/structure/B2508772.png)

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide" is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied. These compounds are typically synthesized for their potential biological activities, particularly as antitumor agents.

Synthesis Analysis

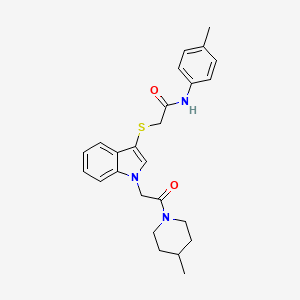

The synthesis of triazole derivatives often involves multi-step reactions starting from halogenated benzenes or benzonitriles. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine . Similarly, the synthesis of related compounds with antitumor activity, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, involved condensation reactions of isocyanates with amines followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structures of similar compounds have been determined, revealing that they can crystallize in various space groups with specific cell parameters . The molecular structure analysis of the compound would likely involve determining its crystal structure to understand its conformation and potential intermolecular interactions, which could influence its biological activity.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The papers provided do not detail specific reactions for the compound , but similar compounds have been synthesized through reactions involving amination, cyclization, and condensation . These reactions are crucial for constructing the triazole core and attaching the desired functional groups that confer the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substituents on the triazole ring, such as halogens, methyl groups, and trifluoromethoxy groups, can affect these properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do report high yields and the characterization of similar compounds using techniques like NMR and MS, which suggests that these compounds are stable and can be isolated in pure form . The antitumor activity of related compounds also indicates that the triazole derivatives have significant biological relevance .

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide belongs to the triazole class, which is known for its diverse biological activities. Triazoles have been extensively studied for their potential in drug development due to their structural variations and broad range of biological activities. For instance, triazoles exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have been the focus of numerous studies aimed at developing new chemical entities and pharmaceuticals. The interest in triazoles also stems from their role in targeting various biological pathways, leading to the exploration of novel triazoles with enhanced efficacy against neglected diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthetic methodologies for triazoles, including 1,2,3-triazoles, involve copper(I) catalyzed regioselective synthesis, highlighting the importance of azide-alkyne cycloaddition as a key reaction. This method, known as click chemistry, is notable for its simplicity, high selectivity, and efficiency in synthesizing 1,2,3-triazole derivatives. These derivatives have found applications in drug discovery, bioconjugation, material science, and other fields, demonstrating the versatility and significance of triazole chemistry (Kaushik et al., 2019).

Environmental Impact and Remediation

Research has also focused on the environmental aspects of triazole derivatives, particularly concerning the emission of organochlorine compounds like 2,4-dichlorophenol. These compounds, due to their moderate toxicity and persistence in the environment, pose challenges for aquatic life. The study of chlorophenols has led to a better understanding of their impact on the environment and the development of strategies for mitigating their adverse effects (Krijgsheld & Gen, 1986).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

It is likely that it interacts with its targets by binding to them, thereby altering their function . This can result in changes to cellular processes, potentially leading to the observed effects of the compound .

Biochemical Pathways

The compound may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s targets and how it interacts with them

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. These effects can range from changes in cellular function to alterations in the expression of certain genes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N4O2/c1-9-23-15(25-26(9)14-7-2-10(18)8-13(14)19)16(27)24-11-3-5-12(6-4-11)28-17(20,21)22/h2-8H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRULGJFFLAPDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)